N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2S/c14-13(15,16)9-1-3-11(4-2-9)23(21,22)19-10-7-17-12-5-6-18-20(12)8-10/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSITUNBEUTYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions but optimized for scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their functional groups and specific biological activities .
Uniqueness
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various scientific research and industrial applications .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H10F3N5O2S
- Molecular Weight : 353.31 g/mol
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of Precursors : Using strong acids or bases and specific solvents.
- Optimization of Reaction Conditions : Adjusting temperature and pressure to maximize yield.
- Purification Techniques : Employing recrystallization or chromatography to achieve high purity.
Anticancer Properties
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance:
- Pim-1 Kinase Inhibition : Compounds similar to this compound have been shown to inhibit Pim-1 kinase, which plays a crucial role in cell survival pathways in cancer cells. Inhibitors of Pim-1 have potential therapeutic implications for treating cancers associated with abnormal cell growth .
| Compound | IC50 (μM) | Target Kinase |
|---|---|---|
| 11b | <0.1 | Pim-1 |
| 11b | 0.9 | Flt-3 |
Antimicrobial Activity
Studies have indicated that pyrazolo[1,5-a]pyrimidines can possess antimicrobial properties. For example, compounds derived from this scaffold were evaluated against various bacterial strains and showed promising results .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in critical signaling pathways:
- Inhibition of BAD Phosphorylation : This compound was found to suppress the phosphorylation of BAD protein, which is essential for cell survival in cancer cells.
- Kinase Selectivity : Selectivity profiling against a panel of 119 oncogenic kinases revealed that the compound selectively inhibited Pim-1 without significant off-target effects on other kinases .
Study 1: Evaluation of Anticancer Activity
A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their effects on cancer cell lines. The lead compound demonstrated:
- Submicromolar Potency : Inhibiting colony formation in vitro.
- Selectivity for Pim-1 : High selectivity scores indicated minimal interaction with other kinases, enhancing its therapeutic potential.
Study 2: Antimicrobial Evaluation
In another investigation, derivatives were tested against various microbial strains:
- Effective Against Gram-positive Bacteria : Showed significant inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 30 μg/mL.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step routes:
Core formation : Cyclization of pyrazolo[1,5-a]pyrimidine precursors (e.g., 2-methylpyrazole) with electrophiles under microwave irradiation or reflux conditions (140°C, 5 min) .
Sulfonamide coupling : Reacting the pyrazolo[1,5-a]pyrimidine core with 4-(trifluoromethyl)benzenesulfonyl chloride using coupling agents like EDCI/HOBt in anhydrous DMF .
Purification : Recrystallization from ethanol or methanol, followed by characterization via TLC, NMR, and mass spectrometry .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature, and catalyst (e.g., Pd for cross-coupling) to improve yield and purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- NMR : and NMR to confirm regioselectivity of the pyrazolo[1,5-a]pyrimidine core and sulfonamide linkage .
- IR spectroscopy : Peaks at 1350–1150 cm (S=O stretching) and 1130 cm (C-F in trifluoromethyl) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNOS) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s enzyme inhibition properties?
- Methodology :
- Substituent variation : Modify the pyrazolo[1,5-a]pyrimidine core (e.g., 2-methyl vs. 2-ethyl) or sulfonamide substituents (e.g., trifluoromethyl vs. cyano) to assess potency .
- Enzyme assays : Measure IC values against target enzymes (e.g., VEGFR2, AMPK) using fluorescence-based or radiometric assays .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites .
- Key findings : Trifluoromethyl groups enhance lipophilicity and metabolic stability, while pyrimidine nitrogen positioning affects hydrogen bonding with kinase targets .
Q. How can conflicting data on biological activity between in vitro and in vivo studies be resolved?
- Case example : Discrepancies in AMPK inhibition (in vitro IC vs. in vivo efficacy) may arise from poor bioavailability or off-target effects.
- Resolution steps :
Pharmacokinetic profiling : Measure plasma half-life, C, and tissue distribution using LC-MS/MS .
Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites .
Formulation optimization : Use TPGS-augmented niosomes to enhance solubility and bioavailability .
Contradiction Analysis in Literature
Q. Why do some studies report divergent melting points for structurally similar analogs?
- Possible causes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
